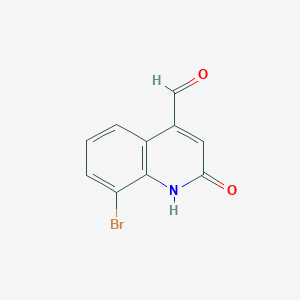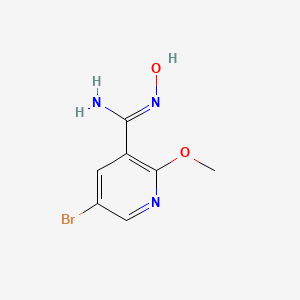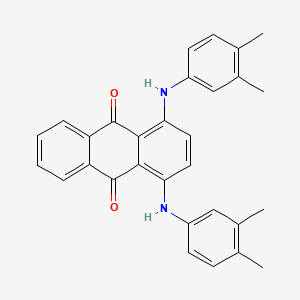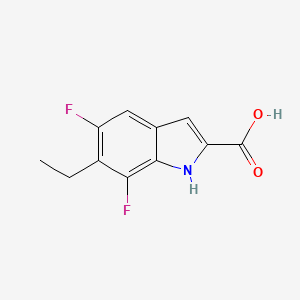
6-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
Méthodes De Préparation
The synthesis of 6-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid involves several steps. One common method is the Leimgruber–Batcho indole synthesis, which includes the reaction of an ortho-nitrotoluene derivative with a formamide derivative, followed by cyclization and reduction steps . Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and solvents .
Analyse Des Réactions Chimiques
6-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Applications De Recherche Scientifique
6-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: Indole derivatives, including this compound, have shown potential in biological studies due to their ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of 6-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways. For example, they can inhibit enzymes or modulate receptor activity, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
6-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
5,6-Difluoro-1H-indole-2-carboxylic acid: Similar in structure but lacks the ethyl group, which may affect its biological activity and chemical properties.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological functions compared to synthetic indole derivatives.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
Propriétés
Formule moléculaire |
C11H9F2NO2 |
|---|---|
Poids moléculaire |
225.19 g/mol |
Nom IUPAC |
6-ethyl-5,7-difluoro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C11H9F2NO2/c1-2-6-7(12)3-5-4-8(11(15)16)14-10(5)9(6)13/h3-4,14H,2H2,1H3,(H,15,16) |
Clé InChI |
KOJZRWHHPUKAPQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C2C=C(NC2=C1F)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


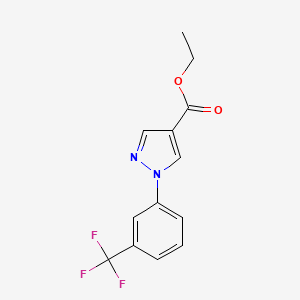
![tert-butyl 8-amino-3,3a-dihydro-1H-benzofuro[2,3-c]pyrrole-2(8bH)-carboxylate](/img/structure/B13123248.png)

![(1S)-1-Phenyl-3-azabicyclo[3.1.0]hexanehydrochloride](/img/structure/B13123257.png)
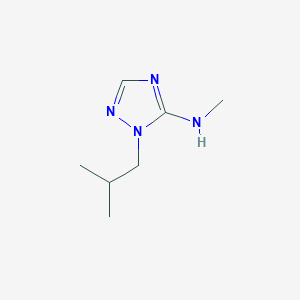
![5'-(Aminomethyl)spiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4(1'H)-dione](/img/structure/B13123277.png)
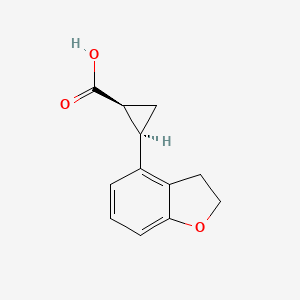
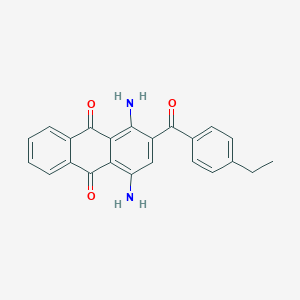
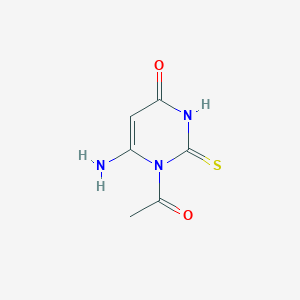
![2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one](/img/structure/B13123305.png)
